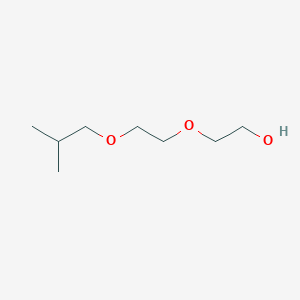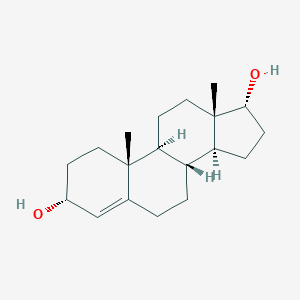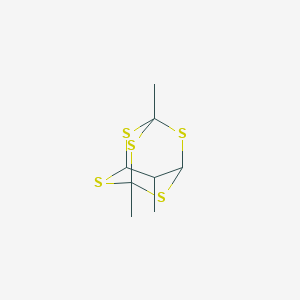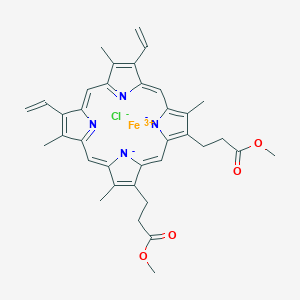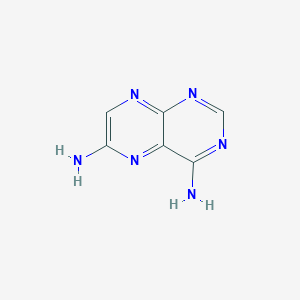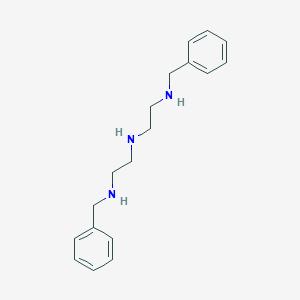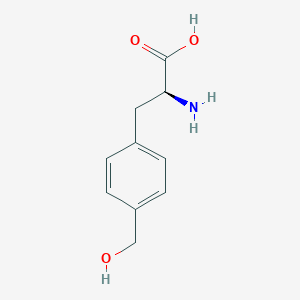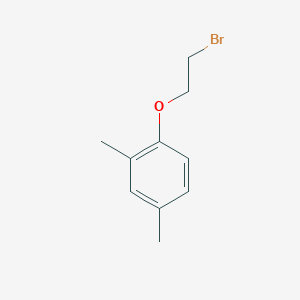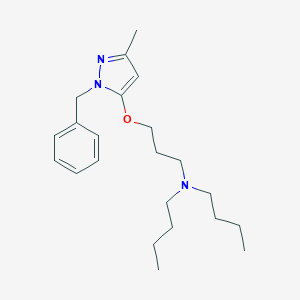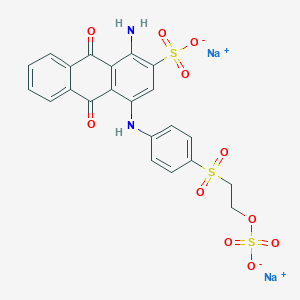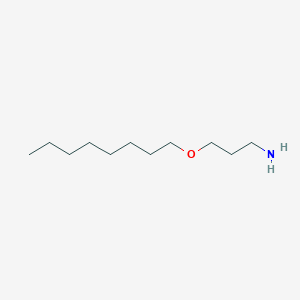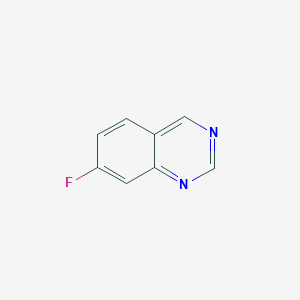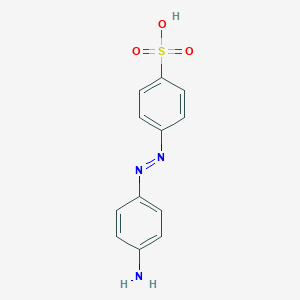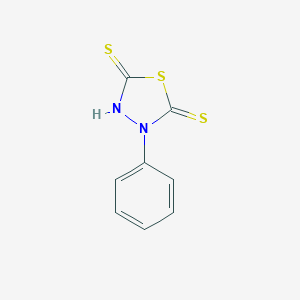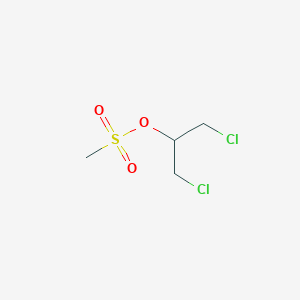
1,3-Dichloropropan-2-yl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloropropan-2-yl methanesulfonate, also known as DCPIB, is a chemical compound that has been extensively studied for its various scientific applications. It is a potent inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cell volume regulation, cell proliferation, and apoptosis.
科学研究应用
1,3-Dichloropropan-2-yl methanesulfonate has been extensively studied for its various scientific research applications. It is primarily used as an inhibitor of VRACs, which are involved in various physiological processes such as cell volume regulation, cell proliferation, and apoptosis. 1,3-Dichloropropan-2-yl methanesulfonate has been shown to inhibit VRACs in various cell types, including cancer cells, neuronal cells, and cardiac cells.
作用机制
1,3-Dichloropropan-2-yl methanesulfonate inhibits VRACs by binding to a specific site on the channel protein. It blocks the flow of chloride ions through the channel, which leads to a decrease in the volume-regulating ion flux. This, in turn, causes the cells to swell and eventually undergo apoptosis.
生化和生理效应
1,3-Dichloropropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in neuronal cells, and reduce ischemia/reperfusion injury in cardiac cells. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to reduce the volume of brain edema in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
1,3-Dichloropropan-2-yl methanesulfonate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of VRACs, making it an ideal tool for studying the role of VRACs in various physiological processes. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research of 1,3-Dichloropropan-2-yl methanesulfonate. One direction is to further elucidate the molecular mechanism of 1,3-Dichloropropan-2-yl methanesulfonate inhibition of VRACs. Another direction is to investigate the potential therapeutic applications of 1,3-Dichloropropan-2-yl methanesulfonate in various diseases such as cancer, stroke, and traumatic brain injury. Additionally, future research could focus on developing more water-soluble analogs of 1,3-Dichloropropan-2-yl methanesulfonate to overcome its limitations in certain experiments.
合成方法
1,3-Dichloropropan-2-yl methanesulfonate is synthesized by reacting 1,3-dichloropropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and takes around 12 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
属性
CAS 编号 |
17232-06-3 |
|---|---|
产品名称 |
1,3-Dichloropropan-2-yl methanesulfonate |
分子式 |
C4H8Cl2O3S |
分子量 |
207.07 g/mol |
IUPAC 名称 |
1,3-dichloropropan-2-yl methanesulfonate |
InChI |
InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
InChI 键 |
ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(CCl)CCl |
规范 SMILES |
CS(=O)(=O)OC(CCl)CCl |
同义词 |
1,3-DICHLORO-2-PROPYLMETHANESULPHONATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



